molecular formula C11H15IO2 B8596982 2-(3-Iodo-4-methoxyphenyl)-2-methylpropan-1-ol

2-(3-Iodo-4-methoxyphenyl)-2-methylpropan-1-ol

Cat. No. B8596982
M. Wt: 306.14 g/mol
InChI Key: JSLLCPOLEQOVHM-UHFFFAOYSA-N
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Patent
US08865707B2

Procedure details

To a solution of 2-(4-methoxyphenyl)-2-methylpropan-1-ol (661.7 mg, 3.68 mmol) (2-(4-methoxyphenyl)-2-methylpropan-1-ol has been described in the literature. See Helv. Chim. Acta. 1971, 54, p. 868-897.) in EtOH (40 mL) was added Ag2SO4 (1.15 g, 3.68 mmol) followed by I2 (934 mg, 3.68 mmol). The reaction was stirred at room temperature for 2 hours, and then the solids were filtered off through a pad of Celite. The filtrate was concentrated to ˜10 mL and then diluted with EtOAc (50 mL). The organic solution was washed with water, aq. NaHSO3, and brine (15 mL each). The organic layer was then diluted with 50 mL of hexanes and filtered through a short plug of silica gel with (50/50 EtOAc/hexanes). The filtrate was concentrated to afford 2-(3-iodo-4-methoxyphenyl)-2-methylpropan-1-ol. 1H NMR (CDCl3, 500 MHz) δ 7.76 (d, J=2.3 Hz, 1H), 7.32 (dd, J=8.7, 2.3 Hz, 1H), 6.79 (d, J=8.7 Hz, 1H), 3.87 (s, 3H), 3.57 (s, 2H), 1.30 (s, 6H).
Quantity
661.7 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
934 mg
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
1.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])=[CH:5][CH:4]=1.[I:14]I>CCO.[O-]S([O-])(=O)=O.[Ag+].[Ag+]>[I:14][C:4]1[CH:5]=[C:6]([C:9]([CH3:13])([CH3:12])[CH2:10][OH:11])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
661.7 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CO)(C)C
Step Three
Name
Quantity
934 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.15 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Ag+].[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered off through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ˜10 mL
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic solution was washed with water, aq. NaHSO3, and brine (15 mL each)
ADDITION
Type
ADDITION
Details
The organic layer was then diluted with 50 mL of hexanes
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel with (50/50 EtOAc/hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C(C=CC1OC)C(CO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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